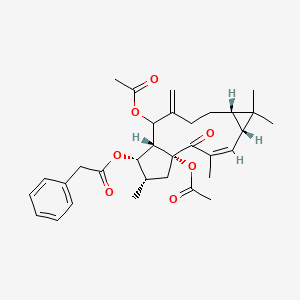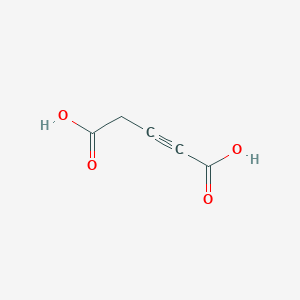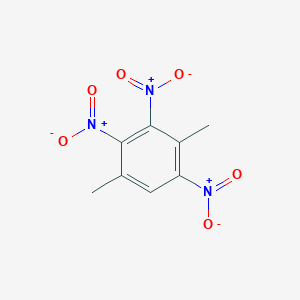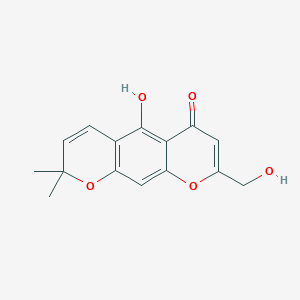
1,2-Diphenylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diphenylbutane: is an organic compound with the molecular formula C16H18 . It consists of a butane backbone with two phenyl groups attached to the first and second carbon atoms. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diphenylbutane can be synthesized through several methods. One common method involves the reaction of benzene with 1,2-dichloroethane in the presence of a Lewis acid catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as purification and distillation to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diphenylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like chromium trioxide or permanganic acid to form benzoic acid.
Reduction: Reduction reactions can convert this compound into other derivatives, depending on the reagents and conditions used.
Substitution: The phenyl groups in this compound can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, permanganic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
Oxidation: Benzoic acid.
Reduction: Various reduced derivatives of this compound.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Diphenylbutane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: Studies involving the interaction of organic compounds with biological systems may use this compound as a model compound.
Medicine: Research into the pharmacological properties of phenyl derivatives often includes this compound.
Industry: This compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-diphenylbutane involves its interaction with various molecular targets and pathways. The phenyl groups in the compound can engage in π-π interactions with other aromatic systems, influencing the compound’s reactivity and binding properties. These interactions can affect the compound’s behavior in chemical reactions and its potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Diphenylethane
- 1,2-Diphenylpropane
- 1,2-Diphenylcyclobutane
Uniqueness
1,2-Diphenylbutane is unique due to its specific structural arrangement, which provides distinct chemical and physical properties compared to its analogs. The presence of two phenyl groups attached to a butane backbone allows for unique reactivity patterns and applications in various fields .
Eigenschaften
CAS-Nummer |
5223-59-6 |
|---|---|
Molekularformel |
C16H18 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
1-phenylbutan-2-ylbenzene |
InChI |
InChI=1S/C16H18/c1-2-15(16-11-7-4-8-12-16)13-14-9-5-3-6-10-14/h3-12,15H,2,13H2,1H3 |
InChI-Schlüssel |
XJGHNXQUBBXYCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7H-Benzo[de]naphthacene](/img/structure/B14750297.png)

![2-[(But-2-en-1-yl)oxy]naphthalene](/img/structure/B14750306.png)



![(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(2R,4S)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14750326.png)
![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)
![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)



![Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14750386.png)
